molecular formula C9H10F2 B14056544 1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene

1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene

Cat. No.: B14056544
M. Wt: 156.17 g/mol
InChI Key: XAOWWTGGMXBVAJ-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene: is an organic compound with the molecular formula C9H10F2 and a molecular weight of 156.17 g/mol . This compound is characterized by the presence of two methyl groups, two fluorine atoms, and a fluoromethyl group attached to a benzene ring. It is a derivative of benzene and is known for its unique chemical properties due to the presence of fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene typically involves the fluorination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas (F2) or hydrogen fluoride (HF) is used to introduce fluorine atoms into the benzene ring. The reaction conditions often require a catalyst, such as iron(III) fluoride (FeF3) , and elevated temperatures to achieve the desired substitution .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of fluorinated aromatic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates. It helps in understanding the role of fluorine in biological systems.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of fluorinated drugs with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways . The presence of fluorine atoms enhances the compound’s reactivity by increasing the electron density on the benzene ring, making it more susceptible to electrophilic attack. Additionally, the fluoromethyl group can participate in hydrogen bonding and van der Waals interactions , influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of two fluorine atoms and a fluoromethyl group enhances its potential for diverse chemical transformations and applications in various fields .

Properties

Molecular Formula

C9H10F2

Molecular Weight

156.17 g/mol

IUPAC Name

1-fluoro-5-(fluoromethyl)-2,4-dimethylbenzene

InChI

InChI=1S/C9H10F2/c1-6-3-7(2)9(11)4-8(6)5-10/h3-4H,5H2,1-2H3

InChI Key

XAOWWTGGMXBVAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CF)F)C

Origin of Product

United States

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